molecular formula C20H23N5O3 B2512658 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-95-2

3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2512658
CAS No.: 483994-95-2
M. Wt: 381.436
InChI Key: GOVQXEUYYAESFH-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and bioactivity. The compound’s structure includes two aromatic rings substituted with methoxy and methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Tetrazole Ring: Starting with a suitable nitrile precursor, the tetrazole ring can be formed using azide sources under acidic or basic conditions.

    Amide Bond Formation: The tetrazole-containing intermediate is then reacted with 2,4-dimethoxyphenyl and 2,5-dimethylphenyl derivatives to form the final amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential bioactivity and interactions with biological systems.

    Medicine: Potential use in drug development due to the stability and bioactivity of the tetrazole ring.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)acetamide
  • 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)butanamide

Uniqueness

  • Structural Differences : Variations in the length and substitution pattern of the carbon chain.
  • Chemical Properties : Differences in reactivity and stability due to structural variations.
  • Biological Activity : Unique interactions with biological targets, leading to distinct pharmacological profiles.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)17(9-12)21-20(26)16(19-22-24-25-23-19)10-14-7-8-15(27-3)11-18(14)28-4/h5-9,11,16H,10H2,1-4H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVQXEUYYAESFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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